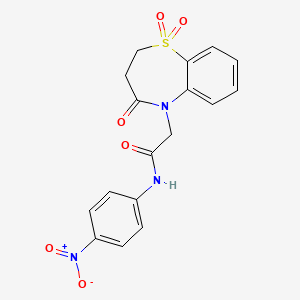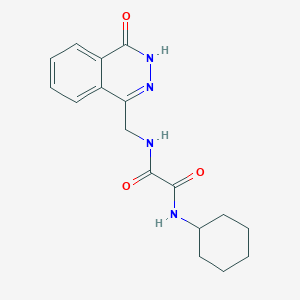![molecular formula C17H21N5O4 B6569898 N'-[2-(morpholin-4-yl)ethyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide CAS No. 946220-03-7](/img/structure/B6569898.png)
N'-[2-(morpholin-4-yl)ethyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[2-(Morpholin-4-yl)ethyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is a complex organic compound It contains morpholine and phthalazine components
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholine Reaction: Typically, morpholine reacts with 2-chloroethylamine hydrochloride in the presence of a base like sodium hydroxide to form N-(2-morpholin-4-ylethyl)amine.
Phthalazine Reaction: This can be synthesized by the reaction of hydrazine hydrate with phthalic anhydride under controlled temperatures.
Final Coupling: The synthesized N-(2-morpholin-4-ylethyl)amine can then be coupled with 4-oxo-3,4-dihydrophthalazine-1-carboxaldehyde, often requiring a catalyst and an appropriate solvent.
Industrial Production Methods
Scaling up these reactions might involve continuous flow methods for more efficient heat and mass transfer. Catalytic methods could also be optimized to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: It can undergo oxidation reactions, especially at the morpholine ring or the ethyl linkage.
Reduction: Reductive amination can occur, affecting the phthalazine moiety.
Substitution: Nucleophilic and electrophilic substitutions are feasible, given the presence of multiple reactive sites.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents like thionyl chloride (SOCl2) or halogenated solvents.
Major Products
Depending on the reaction, major products can include various oxidized, reduced, or substituted forms of the original compound, often maintaining the core structure but with different functional groups attached.
Scientific Research Applications
Chemistry
Used as a ligand in coordination chemistry.
Starting material for synthesizing more complex molecules.
Biology
Investigated for enzyme inhibition properties.
Potential use as a molecular probe in biochemical assays.
Medicine
Explored for potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
May serve as a scaffold for drug development.
Industry
Utilized in the design of novel materials with specific electronic properties.
Intermediate in the production of dyes and pigments.
Mechanism of Action
The compound's action often revolves around its ability to interact with various biomolecules through hydrogen bonding, van der Waals interactions, and covalent bonding. It can interact with enzymes, altering their activity, which could be leveraged in drug design to inhibit specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-ethylmorpholine: Shares the morpholine component but lacks the phthalazine ring.
4-oxo-3,4-dihydrophthalazine: Contains the phthalazine moiety but is simpler without the morpholine attachment.
Uniqueness
N'-[2-(Morpholin-4-yl)ethyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is unique in its combined structural features, providing diverse reactive sites and interactions, which make it more versatile in research and industrial applications compared to its simpler analogs.
Feel free to deep dive into any specific section you're more interested in!
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4/c23-15-13-4-2-1-3-12(13)14(20-21-15)11-19-17(25)16(24)18-5-6-22-7-9-26-10-8-22/h1-4H,5-11H2,(H,18,24)(H,19,25)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPQALUYRHUNJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide](/img/structure/B6569818.png)
![4-chloro-N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B6569820.png)
![4-bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide](/img/structure/B6569826.png)

![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6569842.png)
![3-{4-[2-(azepan-1-yl)-2-oxoethyl]phenyl}-1-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6569849.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B6569861.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B6569883.png)

![N-(3-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B6569889.png)
![N'-[(4-fluorophenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B6569896.png)
![N'-[(4-chlorophenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B6569902.png)
![N-(3-fluorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6569906.png)
![8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569907.png)
